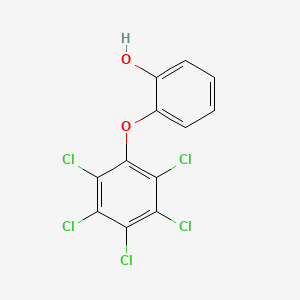
2-(Pentachlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentachlorophenoxy)phenol is a synthetic organic compound that belongs to the class of chlorinated phenols. It is characterized by the presence of a phenol group substituted with a pentachlorophenoxy group. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Pentachlorophenoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pentachlorophenol with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under elevated temperatures and results in the formation of this compound through the displacement of a chlorine atom by the phenoxide ion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Nitro and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Pentachlorophenoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pentachlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound’s antimicrobial properties are attributed to its ability to denature proteins and interfere with cellular processes . Molecular targets include enzymes and structural proteins within microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A closely related compound with similar antimicrobial properties.
2,4-Dichlorophenoxyacetic acid: An herbicide with structural similarities.
Hexachlorophene: An antiseptic with similar chemical structure and uses.
Uniqueness
2-(Pentachlorophenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol and pentachlorophenoxy groups enhances its antimicrobial efficacy compared to other chlorinated phenols .
Eigenschaften
CAS-Nummer |
78576-68-8 |
|---|---|
Molekularformel |
C12H5Cl5O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |
InChI-Schlüssel |
QMVZPHXBSXJWRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
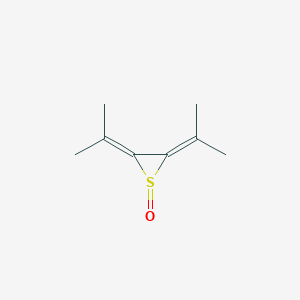
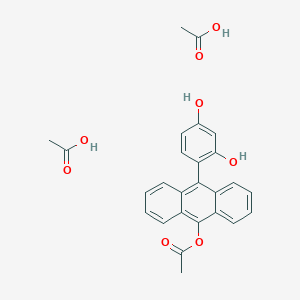
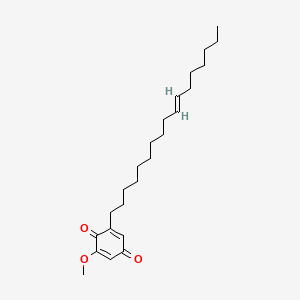
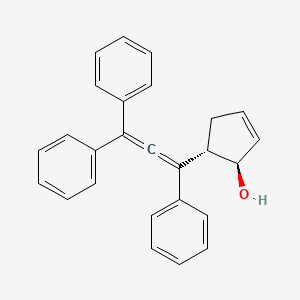
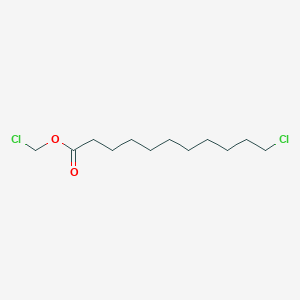
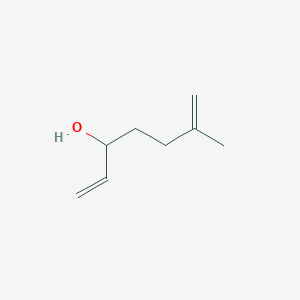
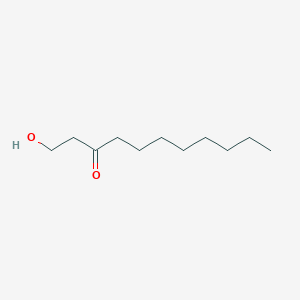

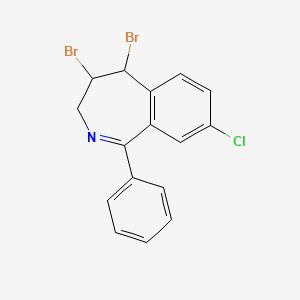
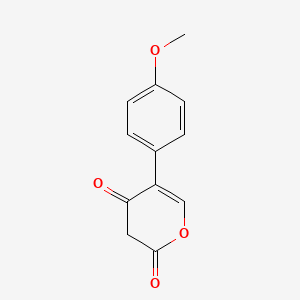
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
